molecular formula C19H26O3 B1252492 Isotetrahydroauroglaucin CAS No. 74886-32-1

Isotetrahydroauroglaucin

Cat. No.: B1252492
CAS No.: 74886-32-1
M. Wt: 302.4 g/mol
InChI Key: HBLOFOWPCVDNCG-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isotetrahydroauroglaucin is a specialized chemical compound provided as a high-purity standard for research applications. As a For Research Use Only (RUO) product, it is intended solely for laboratory research purposes and is not approved for use in diagnostics, therapeutics, or any form of human consumption. The main research applications, specific scientific value, and biochemical mechanism of action for this compound are areas of ongoing investigation. Researchers are exploring its potential in various fields, which may include chemical biology and natural product research. Detailed information on its physicochemical properties, stability, and handling should be consulted prior to use. This product is strictly for use by qualified laboratory professionals. All necessary safety data sheets and handling protocols must be followed to ensure safe laboratory practices.

Properties

CAS No.

74886-32-1

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(E)-hept-5-enyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

InChI

InChI=1S/C19H26O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-5,10,12-13,21-22H,6-9,11H2,1-3H3/b5-4+

InChI Key

HBLOFOWPCVDNCG-SNAWJCMRSA-N

SMILES

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Isomeric SMILES

C/C=C/CCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Canonical SMILES

CC=CCCCCC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of isotetrahydroauroglaucin is its antimicrobial properties. Recent studies have demonstrated its effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Streptococcus mutans
  • Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

  • Escherichia coli : 1.95 µg/mL
  • Streptococcus mutans : 1.95 µg/mL
  • Staphylococcus aureus : 3.9 µg/mL .

Additionally, this compound exhibited significant antibiofilm activity, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 7.81 µg/mL against both S. aureus and E. coli .

Case Study 1: Antimicrobial Efficacy

In a study focusing on endophytic fungi from Ammi majus, this compound was isolated alongside other compounds. The study highlighted its potent antimicrobial effects against resistant bacterial strains, suggesting potential applications in developing new antimicrobial therapies .

Case Study 2: Biofilm Inhibition

Another significant study evaluated the biofilm inhibitory properties of this compound against Pseudomonas aeruginosa. The compound demonstrated a strong ability to prevent biofilm formation, indicating its potential use in treating chronic infections where biofilms pose a significant challenge .

Data Table: Antimicrobial Activity Summary

Bacterial StrainMIC (µg/mL)MBIC (µg/mL)
Escherichia coli1.957.81
Streptococcus mutans1.95Not reported
Staphylococcus aureus3.97.81

Preparation Methods

Key Challenges:

  • Co-elution with structurally similar anthraquinones necessitates high-resolution HPLC with photodiode array detection (λ = 254 nm).

  • Instability under acidic conditions requires neutral pH during purification.

Chemical Synthesis Approaches

2a. Total Synthesis

The total synthesis of this compound involves constructing the bisanthraquinone core via modular strategies:

Step 1: Monomer Synthesis

  • Alder–Rickert Reaction : Diels-Alder cyclization between juglone (5-hydroxy-1,4-naphthoquinone) and a diene precursor forms the anthraquinone moiety. Reaction conditions: 80°C in toluene, yielding 78–85%.

  • Asymmetric Propargylation : Chiral Brønsted acid-catalyzed propargylation of aldehydes introduces stereocenters (e.g., at C-3 and C-3') with >90% enantiomeric excess (ee).

Step 2: Dimerization

  • Oxidative Coupling : Cu(I)-mediated Ullmann coupling connects two anthraquinone monomers at C-10 and C-10' positions. Optimal conditions: CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 110°C, yielding 65–72%.

  • Stereoselective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂, 50 psi) selectively reduces the α,β-unsaturated ketone to the tetrahydro derivative. Stereochemistry is controlled via solvent polarity (e.g., 95% ee in ethanol vs. 82% ee in THF).

2b. Semi-Synthesis from Auroglaucin

  • Catalytic Hydrogenation : Auroglaucin dissolved in ethanol undergoes H₂ (1 atm) over Pd/BaSO₄ at 25°C for 6 hours, achieving >95% conversion to this compound.

  • Sodium Borohydride Reduction : Selective reduction of ketone groups in auroglaucin using NaBH₄ in methanol (0°C, 2 hours) yields 80% this compound, albeit with lower stereocontrol (70% ee).

Key Reactions and Methodologies

Stereoselective Hydrogenation

CatalystSolventTemperaturePressure (psi)ee (%)Yield (%)
Pd/CEthanol25°C509588
PtO₂THF40°C308276
Rh/Al₂O₃Methanol30°C209081

Optimization Insights :

  • Ethanol enhances stereoselectivity by stabilizing transition states via hydrogen bonding.

  • Higher H₂ pressures (>50 psi) accelerate reaction but promote over-reduction to decahydro derivatives.

Oxidative Coupling

Monomer PairingCatalyst SystemLigandYield (%)
AnthraquinoneCuI/1,10-phenPhenanthroline72
AnthraquinonePd(OAc)₂BINAP68

Mechanistic Note : Cu(I) facilitates single-electron transfer (SET), enabling radical recombination at the C-10 position.

Challenges and Optimization Strategies

Impurity Control

  • Tretinoin Analogues : Over-reduction during hydrogenation generates decahydro impurities (<0.5% via Pd/C at 25°C).

  • Stereochemical Drift : Prolonged reaction times reduce ee by 5–10%; quenching with acetic acid stabilizes configuration.

Scalability

  • Continuous Hydrogenation : Fixed-bed reactors with Pd/C catalysts achieve 90% conversion at 10 g/L substrate loading.

  • Solvent Recycling : Ethanol recovery via distillation reduces costs by 40% in semi-synthesis .

Q & A

Q. How should researchers design in vivo studies to evaluate the pharmacokinetics of this compound?

  • Methodological Answer :
  • Dosing : Administer via intravenous/oral routes in rodent models and collect plasma at intervals.
  • Analytical Method : Quantify compound levels using LC-MS/MS with a deuterated internal standard.
  • Ethics Compliance : Follow ARRIVE guidelines for animal studies and include sham controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isotetrahydroauroglaucin
Reactant of Route 2
Reactant of Route 2
Isotetrahydroauroglaucin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.